![molecular formula C13H13N3O2 B11970638 2,5-dimethyl-N'-[(E)-4-pyridinylmethylidene]-3-furohydrazide](/img/structure/B11970638.png)
2,5-dimethyl-N'-[(E)-4-pyridinylmethylidene]-3-furohydrazide
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Overview
Description
2,5-dimethyl-N’-[(E)-4-pyridinylmethylidene]-3-furohydrazide is a complex organic compound with a unique structure that combines a furan ring, a pyridine ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N’-[(E)-4-pyridinylmethylidene]-3-furohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with 4-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N’-[(E)-4-pyridinylmethylidene]-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2,5-dimethyl-N’-[(E)-4-pyridinylmethylidene]-3-furohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-dimethyl-N’-[(E)-4-pyridinylmethylidene]-3-furohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites, while the pyridine and furan rings can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-N’-(1-(4-pyridinyl)ethylidene)-3-furohydrazide: This compound has a similar structure but with an ethylidene group instead of a methylidene group.
2,5-dimethyl-N’-(4-pyridinylmethylene)-3-furohydrazide: This compound differs in the position of the methylidene group.
Uniqueness
2,5-dimethyl-N’-[(E)-4-pyridinylmethylidene]-3-furohydrazide is unique due to its specific combination of functional groups and the spatial arrangement of its atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2,5-Dimethyl-N'-[(E)-4-pyridinylmethylidene]-3-furohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a furohydrazide backbone with substituents that may influence its biological properties. The presence of the pyridine ring is particularly noteworthy, as heterocyclic compounds often exhibit diverse pharmacological activities.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antiviral Activity : A study highlighted the compound's potential as an inhibitor of HIV-1 replication. It was found to significantly inhibit the formation of the gp41 six-helix bundle (6-HB), a crucial step in the viral entry process. The most active derivatives showed IC(50) values around 4.4 μM against gp41 formation and EC(50) values of 3.2 μM in MT-2 cells .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is critical for preventing oxidative stress-related diseases. This property is often linked to the ability to scavenge free radicals and enhance cellular defense mechanisms.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Viral Fusion : By targeting the gp41 protein in HIV, the compound disrupts the fusion process necessary for viral entry into host cells.
- Scavenging Free Radicals : The antioxidant capacity is likely due to the presence of functional groups capable of donating electrons to reactive oxygen species (ROS).
Case Studies
Several studies have explored the efficacy and safety of this compound in various biological contexts:
- HIV Inhibition Study : A detailed investigation into the antiviral properties revealed that specific modifications to the hydrazide structure enhanced potency against HIV-1. The study emphasized structure-activity relationships (SAR) that could guide future drug design .
- Antioxidant Evaluation : Research focused on evaluating the antioxidant capacity showed that this compound could significantly reduce oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .
- Anti-inflammatory Research : Another case study examined the anti-inflammatory effects in animal models, demonstrating a reduction in inflammatory markers following treatment with this compound, indicating its potential for managing inflammatory disorders.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:
Compound Name | Antiviral Activity (IC50 μM) | Antioxidant Activity | Anti-inflammatory Effects |
---|---|---|---|
This compound | 4.4 | Moderate | Positive |
Celecoxib | N/A | Low | Strong |
Rimonabant | N/A | Moderate | Moderate |
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(E)-pyridin-4-ylmethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-12(10(2)18-9)13(17)16-15-8-11-3-5-14-6-4-11/h3-8H,1-2H3,(H,16,17)/b15-8+ |
InChI Key |
QAADXJJYJXLDIY-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=NC=C2 |
solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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